Cortagine

CRF receptor pharmacology receptor binding assays subtype selectivity

Cortagine is the only commercially available CRF1 agonist engineered to abolish CRFBP binding and minimize CRF2 cross-reactivity (>100-fold selectivity). Its exclusive CRF1 signaling avoids the confounding effects of oCRF and sauvagine. Validated in EPM, FST, and RET models at doses as low as 30 ng i.c.v., it uniquely yields sustained antidepressant-like effects 24 h after preswim administration—a feature oCRF lacks. Procure Cortagine for unambiguous receptor binding, cAMP, and behavioral end-point attribution without the need for CRF2 antagonist co-administration.

Molecular Formula C192H323N55O63S
Molecular Weight 4442 g/mol
Cat. No. B15074099
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCortagine
Molecular FormulaC192H323N55O63S
Molecular Weight4442 g/mol
Structural Identifiers
SMILESCCC(C)C(C(=O)NC(CO)C(=O)NC(C(C)CC)C(=O)NC(CC(=O)O)C(=O)NC(CC(C)C)C(=O)NC(CO)C(=O)NC(CC(C)C)C(=O)NC(CCC(=O)O)C(=O)NC(CC(C)C)C(=O)NC(CC(C)C)C(=O)NC(CCCNC(=N)N)C(=O)NC(CCC(=O)O)C(=O)NC(C(C)C)C(=O)NC(CC(C)C)C(=O)NC(CCC(=O)O)C(=O)NC(CCSC)C(=O)NC(CCC(=O)O)C(=O)NC(CCCNC(=N)N)C(=O)NC(C)C(=O)NC(CCC(=O)O)C(=O)NC(CCC(=O)N)C(=O)NC(CC(C)C)C(=O)NC(C)C(=O)NC(CCC(=O)N)C(=O)NC(CCC(=O)N)C(=O)NC(C)C(=O)NC(C)C(=O)NC(CC(=O)N)C(=O)NC(CC(=O)N)C(=O)NC(CCCNC(=N)N)C(=O)NC(CC(C)C)C(=O)NC(CC(C)C)C(=O)NC(CC(C)C)C(=O)NC(CC(=O)O)C(=O)NC(C(C)O)C(=O)NC(C)C(=O)N)NC(=O)C1CCCN1C(=O)C2CCCN2C(=O)CNC(=O)C3CCC(=O)N3
InChIInChI=1S/C192H323N55O63S/c1-32-95(23)148(243-183(304)130(84-249)241-187(308)149(96(24)33-2)244-184(305)131-42-37-67-247(131)189(310)132-43-38-66-246(132)139(257)82-208-156(277)106-47-56-138(256)214-106)186(307)239-127(80-145(268)269)180(301)234-123(76-92(17)18)177(298)240-129(83-248)182(303)235-118(71-87(7)8)171(292)225-113(51-60-143(264)265)166(287)230-120(73-89(11)12)174(295)231-117(70-86(5)6)170(291)218-104(40-35-64-206-191(201)202)159(280)223-114(52-61-144(266)267)168(289)242-147(94(21)22)185(306)238-124(77-93(19)20)172(293)224-112(50-59-142(262)263)164(285)226-115(62-68-311-31)167(288)222-111(49-58-141(260)261)163(284)217-103(39-34-63-205-190(199)200)157(278)212-100(28)153(274)216-110(48-57-140(258)259)162(283)221-109(46-55-135(195)253)165(286)228-116(69-85(3)4)169(290)213-101(29)154(275)215-108(45-54-134(194)252)161(282)220-107(44-53-133(193)251)158(279)211-98(26)152(273)210-99(27)155(276)227-125(78-136(196)254)179(300)236-126(79-137(197)255)178(299)219-105(41-36-65-207-192(203)204)160(281)229-119(72-88(9)10)173(294)232-121(74-90(13)14)175(296)233-122(75-91(15)16)176(297)237-128(81-146(270)271)181(302)245-150(102(30)250)188(309)209-97(25)151(198)272/h85-132,147-150,248-250H,32-84H2,1-31H3,(H2,193,251)(H2,194,252)(H2,195,253)(H2,196,254)(H2,197,255)(H2,198,272)(H,208,277)(H,209,309)(H,210,273)(H,211,279)(H,212,278)(H,213,290)(H,214,256)(H,215,275)(H,216,274)(H,217,284)(H,218,291)(H,219,299)(H,220,282)(H,221,283)(H,222,288)(H,223,280)(H,224,293)(H,225,292)(H,226,285)(H,227,276)(H,228,286)(H,229,281)(H,230,287)(H,231,295)(H,232,294)(H,233,296)(H,234,301)(H,235,303)(H,236,300)(H,237,297)(H,238,306)(H,239,307)(H,240,298)(H,241,308)(H,242,289)(H,243,304)(H,244,305)(H,245,302)(H,258,259)(H,260,261)(H,262,263)(H,264,265)(H,266,267)(H,268,269)(H,270,271)(H4,199,200,205)(H4,201,202,206)(H4,203,204,207)/t95-,96-,97-,98-,99-,100-,101-,102+,103-,104-,105-,106-,107-,108-,109-,110-,111-,112-,113-,114-,115-,116-,117-,118-,119-,120-,121-,122-,123-,124-,125-,126-,127-,128-,129-,130-,131-,132-,147-,148-,149-,150-/m0/s1
InChIKeyZRXFCMBSXKIROJ-LUYVHWDWSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Cortagine: CRF1-Selective Agonist for Stress and Anxiety Research


Cortagine is a chimeric peptide agonist with high selectivity for the corticotropin-releasing factor receptor subtype 1 (CRF1). It was rationally engineered from sequences of ovine CRF (oCRF), sauvagine (Svg), and human/rat CRF [1]. Cortagine demonstrates potent in vitro binding to rat CRF1 (IC50 < 5 nM) and functional EC50 values of 0.18–2.6 nM, with >100-fold selectivity over CRF2 [2]. In vivo, it elicits robust anxiogenic and antidepressant-like behaviors in rodent models following intracerebroventricular (i.c.v.) administration [3].

Why Cortagine Cannot Be Substituted with oCRF or Sauvagine in CRF1 Research


In-class CRF receptor agonists exhibit critical differences in subtype selectivity, CRF-binding protein (CRFBP) interaction, and in vivo behavioral potency. Ovine CRF (oCRF), commonly employed as a CRF1-preferring agonist, retains significant affinity for CRF2 and CRFBP, confounding experimental interpretation [1]. Sauvagine displays near-equal affinity for CRF1 and CRF2 [2]. These off-target interactions preclude precise attribution of physiological effects to CRF1 activation alone. Cortagine was specifically engineered to eliminate CRFBP binding and minimize CRF2 activity, ensuring that observed outcomes reflect isolated CRF1 signaling [3].

Quantitative Differentiation of Cortagine Against Comparator CRF Agonists


CRF1 vs. CRF2 Receptor Binding Selectivity

Cortagine demonstrates over 100-fold selectivity for CRF1 over CRF2 in competition binding assays. In contrast, oCRF shows only 4-fold selectivity, while sauvagine is essentially non-selective with IC50 values of 0.52 nM for CRF1 and 0.9 nM for CRF2 [1][2]. This pronounced selectivity gap ensures that CRF2-mediated effects are not inadvertently activated in experimental settings.

CRF receptor pharmacology receptor binding assays subtype selectivity

CRF-Binding Protein (CRFBP) Affinity

Cortagine exhibits negligible affinity for CRFBP (IC50 > 1,000 nM), a critical pharmacokinetic sink for endogenous CRF peptides. oCRF, by comparison, binds CRFBP with an IC50 of 450 nM (420–480 nM, 95% CI) [1]. This differential binding translates to higher effective free concentrations of Cortagine in vivo, as it is not sequestered by CRFBP.

CRFBP pharmacology peptide bioavailability in vivo efficacy

In Vivo Anxiety-Like Behavior Potency (Elevated Plus-Maze)

In the elevated plus-maze (EPM) test, Cortagine significantly reduces open arm time and entries at a 30 ng i.c.v. dose, whereas oCRF at the same dose produces no significant effect [1]. This 30 ng dose of Cortagine represents an effective threshold for CRF1-mediated anxiogenesis that oCRF cannot achieve.

behavioral neuroscience anxiety models in vivo pharmacology

Absence of CRF2-Mediated Intraseptal Anxiogenic Effect

When injected directly into the lateral intermediate septum—a brain region enriched in CRF2—oCRF (100 ng) produces a profound anxiogenic effect in the EPM, while Cortagine (100 ng) produces no significant change [1]. This demonstrates that Cortagine's in vivo effects are not confounded by off-target CRF2 activation, even at high local concentrations.

site-specific pharmacology CRF2 signaling behavioral neuroanatomy

Antidepressant-Like Effect in Forced Swim Test

In the forced swim test (FST), Cortagine (300 ng i.c.v.) administered before the preswim session significantly reduced immobility time during the test swim session 24 hours later, an effect not observed with oCRF [1]. This persistent antidepressant-like effect indicates that Cortagine engages CRF1-dependent neuroplastic mechanisms beyond acute receptor activation.

depression models behavioral pharmacology CRF1 signaling

Dose-Dependent Enhancement of Passive Coping in Rat Exposure Test

In the rat exposure test (RET), a semi-naturalistic model of defensive behavior, Cortagine (30–300 ng i.c.v.) dose-dependently enhanced passive avoidance and freezing while decreasing active burying behavior [1]. These effects were completely blocked by the CRF receptor antagonist acidic astressin, confirming receptor specificity.

defensive behavior naturalistic threat CRF1 behavioral pharmacology

Optimal Research and Procurement Scenarios for Cortagine


CRF1-Selective Receptor Pharmacology Studies

For in vitro characterization of CRF1 signaling pathways using transfected HEK-293 cells expressing rat CRF1, Cortagine provides an EC50 of 0.18 nM and an IC50 of 2.6 nM, with >200-fold selectivity over CRF2 [1]. This selectivity profile ensures that observed cAMP accumulation or downstream signaling events reflect exclusive CRF1 activation, unlike oCRF or sauvagine which retain significant CRF2 cross-reactivity. Procurement of Cortagine for receptor binding assays or functional cAMP measurements eliminates the need for CRF2 antagonist co-administration to control for off-target effects.

Behavioral Neuroscience: Anxiety and Stress Research

Cortagine enables precise interrogation of CRF1-mediated anxiogenic behavior in the elevated plus-maze (EPM) at doses as low as 30 ng i.c.v., a dose at which oCRF produces no significant effect [2]. This sensitivity allows researchers to establish dose-response relationships without ceiling effects from CRF2 activation. Additionally, Cortagine's lack of effect following intraseptal injection confirms that behavioral outcomes are not confounded by septal CRF2 signaling [2]. These properties make Cortagine the preferred CRF1 agonist for studies requiring unambiguous attribution of anxiety-like behavior to central CRF1 activation.

Depression Models: Forced Swim Test Paradigms

Cortagine uniquely produces sustained antidepressant-like effects in the forced swim test (FST) when administered before the preswim session, with significant immobility reduction observed 24 hours later [2]. This temporal profile enables investigation of CRF1-dependent neuroadaptive changes underlying antidepressant efficacy. oCRF, despite similar acute receptor activation, fails to produce this sustained effect [2]. Cortagine is therefore essential for studies examining the mechanistic divergence between acute CRF1 activation and long-term behavioral adaptation in depression models.

Naturalistic Threat and Defensive Behavior Studies

In the rat exposure test (RET)—a semi-naturalistic paradigm for assessing defensive behaviors—Cortagine dose-dependently enhances passive coping strategies such as freezing and passive avoidance while reducing active burying [3]. These effects are fully reversible by CRF receptor antagonism, confirming CRF1 specificity [3]. Cortagine is the only commercially available CRF1 agonist with validated behavioral profiling in this ethologically relevant model, making it indispensable for research on CRF1 contributions to passive coping and translational stress disorders.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

28 linked technical documents
Explore Hub


Quote Request

Request a Quote for Cortagine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.